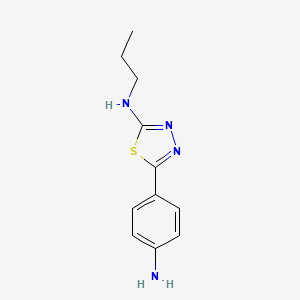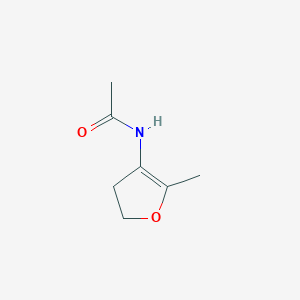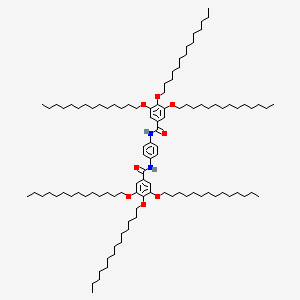
N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s long hydrocarbon chains make it amphiphilic, meaning it has both hydrophilic and hydrophobic regions. This property can be useful in various applications.
N,N’-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide): is a mouthful, but let’s break it down. The compound consists of two benzene rings connected by a 1,4-phenylene linker. Each benzene ring bears three tetradecyloxy (C14H29O) substituents.
Preparation Methods
Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).
Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.
Scientific Research Applications
Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.
Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.
Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.
Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.
Mechanism of Action
- The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.
- Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.
Comparison with Similar Compounds
Uniqueness: Highlight its long hydrocarbon chains, which distinguish it from simpler aromatic compounds.
Similar Compounds: While I don’t have a specific list, explore related amphiphilic molecules, such as other bisbenzamides or triazine-based polymers.
Remember that this compound’s applications and properties are still an active area of research, and further studies will unveil its full potential
Properties
CAS No. |
680581-51-5 |
|---|---|
Molecular Formula |
C104H184N2O8 |
Molecular Weight |
1590.6 g/mol |
IUPAC Name |
3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108) |
InChI Key |
SCWAJQMCHFGWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)

![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

methanol](/img/structure/B12902656.png)
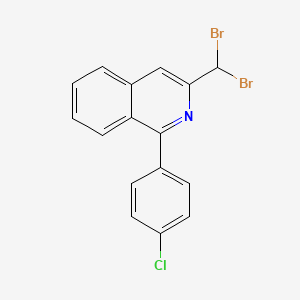
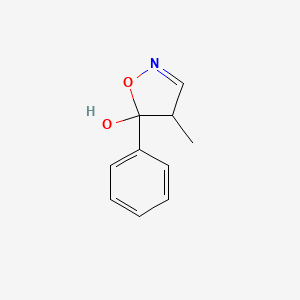
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
